1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an anilinocarbothioyl group, a carbohydrazonoyl group, and a naphthyl group, all of which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl group. Finally, the naphthyl and 4-methoxybenzoate groups are introduced through a series of coupling reactions under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilinocarbothioyl and naphthyl groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate include:
2-(2-(Anilinocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate: This compound has a similar structure but with a bromine atom at the 4-position of the phenyl ring.
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate: This compound has a methoxy group at the 2-position of the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
764656-95-3 |
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Molecular Formula |
C26H21N3O3S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[1-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H21N3O3S/c1-31-21-14-11-19(12-15-21)25(30)32-24-16-13-18-7-5-6-10-22(18)23(24)17-27-29-26(33)28-20-8-3-2-4-9-20/h2-17H,1H3,(H2,28,29,33)/b27-17+ |
InChI Key |
CTEZFGZXTLENOK-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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